An In-depth Technical Guide to 9-Fluorenone-4-carbohydrazide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 9-Fluorenone-4-carbohydrazide: Synthesis, Properties, and Potential Applications
Introduction to the 9-Fluorenone Scaffold
The 9-fluorenone core is a tricyclic aromatic ketone with the chemical formula C₁₃H₈O.[1][2] It presents as a vibrant yellow crystalline solid and serves as a crucial intermediate in the synthesis of a wide array of fine chemicals.[1][3] The inherent chemical properties of 9-fluorenone, including its rigid and planar structure, extended π-conjugation, and versatile reactivity at the carbonyl group and aromatic rings, make it a privileged scaffold in several scientific domains.
Derivatives of 9-fluorenone have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2] Furthermore, the unique photophysical and electronic characteristics of the fluorenone moiety have led to its incorporation into functional polymers, organic light-emitting diodes (OLEDs), and other advanced materials.[3] The introduction of a carbohydrazide functional group at the 4-position of the 9-fluorenone scaffold is anticipated to impart novel chemical and biological properties, opening new avenues for research and development.
Physicochemical Properties of 9-Fluorenone-4-carbohydrazide
Based on its chemical structure, the key physicochemical properties of 9-Fluorenone-4-carbohydrazide have been calculated and are summarized in the table below. These values are essential for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O₂ | Calculated |
| Molecular Weight | 238.24 g/mol | Calculated |
| CAS Number | Not Assigned | N/A |
Synthesis of 9-Fluorenone-4-carbohydrazide
The synthesis of 9-Fluorenone-4-carbohydrazide can be logically approached from its carboxylic acid or acyl chloride precursor. The following sections detail a proposed, robust synthetic pathway.
Rationale for Synthetic Strategy
The most direct and widely employed method for the synthesis of carbohydrazides is the reaction of a carboxylic acid derivative, typically an ester or an acyl chloride, with hydrazine hydrate. This nucleophilic acyl substitution reaction is generally high-yielding and proceeds under relatively mild conditions. Given the availability of 9-Fluorenone-4-carboxylic acid, this serves as an ideal starting point.
Proposed Synthetic Pathway
The proposed two-step synthesis of 9-Fluorenone-4-carbohydrazide is illustrated below. The first step involves the conversion of 9-Fluorenone-4-carboxylic acid to its more reactive acyl chloride derivative, which is then reacted with hydrazine hydrate to yield the target compound.
Caption: Proposed two-step synthesis of 9-Fluorenone-4-carbohydrazide.
Detailed Experimental Protocols
Step 1: Synthesis of 9-Fluorenone-4-carbonyl chloride
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Materials: 9-Fluorenone-4-carboxylic acid (CAS: 6223-83-2)[4], Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), and a dry, inert solvent such as dichloromethane (DCM) or toluene.
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Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 9-Fluorenone-4-carboxylic acid.
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Add an excess of thionyl chloride or oxalyl chloride (typically 2-5 equivalents) either neat or dissolved in a minimal amount of the inert solvent. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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The reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
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Upon completion, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 9-Fluorenone-4-carbonyl chloride.[5] This intermediate is often used in the next step without further purification due to its reactivity.
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Step 2: Synthesis of 9-Fluorenone-4-carbohydrazide
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Materials: 9-Fluorenone-4-carbonyl chloride, Hydrazine hydrate (N₂H₄·H₂O), and a suitable solvent such as ethanol, tetrahydrofuran (THF), or dichloromethane (DCM).
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Procedure:
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Dissolve the crude 9-Fluorenone-4-carbonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cooled in an ice bath (0-5 °C).
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Slowly add a solution of hydrazine hydrate (at least 2 equivalents to neutralize the HCl byproduct) in the same solvent to the stirred solution of the acyl chloride.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically quenched with water, and the precipitated solid product is collected by filtration.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure 9-Fluorenone-4-carbohydrazide.
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Potential Applications and Research Directions
The incorporation of the carbohydrazide moiety onto the 9-fluorenone scaffold opens up a range of potential applications, primarily in the realms of medicinal chemistry and materials science.
Medicinal Chemistry
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Antimicrobial Agents: Hydrazide-hydrazones are a well-known class of compounds exhibiting a wide spectrum of antimicrobial activities. The 9-fluorenone nucleus itself has been associated with antimicrobial properties. The combination of these two pharmacophores in 9-Fluorenone-4-carbohydrazide could lead to synergistic or novel antimicrobial effects.
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Anticancer Agents: Numerous fluorenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2] The carbohydrazide group can act as a versatile linker for the attachment of other pharmacologically active moieties or can itself contribute to the biological activity through interactions with biological targets.
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Enzyme Inhibitors: The hydrazide functionality can act as a key binding element in the active sites of various enzymes, making 9-Fluorenone-4-carbohydrazide a candidate for screening as an enzyme inhibitor in various disease pathways.
Materials Science
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Luminescent Materials: The inherent fluorescence of the 9-fluorenone core can be modulated by the introduction of the carbohydrazide group. This could lead to the development of novel fluorescent probes for sensing applications or new materials for organic light-emitting diodes (OLEDs).
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Polymer Chemistry: The reactive hydrazide group can be utilized for the synthesis of novel polymers, such as polyhydrazides, which can exhibit high thermal stability and unique mechanical properties. It can also serve as a cross-linking agent or a monomer in the preparation of functional polymers.
Conclusion
9-Fluorenone-4-carbohydrazide represents a promising yet underexplored derivative of the 9-fluorenone scaffold. This technical guide provides a solid foundation for its synthesis and an insightful perspective on its potential applications. The proposed synthetic route is based on well-established chemical transformations, ensuring a high probability of success for researchers venturing into the synthesis of this novel compound. The exploration of its biological and material properties is anticipated to yield exciting new discoveries, further expanding the chemical space and utility of fluorenone-based molecules.
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